叠氮-PEG11-叠氮

描述

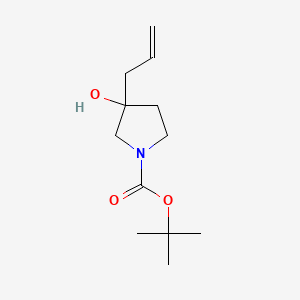

Azido-PEG11-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of Azido-PEG11-Azide involves the use of Thermoanaerobacterium xylanolyticus GH116 β-glucosidase, which catalyzes the gram-scale production of 1-azido-β-D-glucose from p-nitropheyl-β-D-glucopyranoside and azide via a transglucosylation reaction . Another method involves the protection of azido groups with di (tert-butyl) (4-(dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange .

Molecular Structure Analysis

Azido-PEG11-Azide has a chemical formula of C24H48N6O11 . Its molecular weight is 596.7 .

Chemical Reactions Analysis

Azido-PEG11-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Physical And Chemical Properties Analysis

Azido-PEG11-Azide has a chemical formula of C24H48N6O11 and a molecular weight of 596.7 . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

科学研究应用

细胞粘附和迁移

叠氮官能化的聚(乙二醇)(PEG)衍生物,例如叠氮-PEG11-叠氮,在为细胞粘附、迁移和形状变化创建动态表面涂层方面发挥着重要作用。这些表面涂层通过简单地向培养基中添加功能性肽来实现空间控制的细胞粘附。这种方法在组织运动分析、模式共培养和触发细胞形状变化中具有广泛的应用,为细胞生物学研究提供了一种强大的技术 (van Dongen 等人,2013)。

药物递送系统

叠氮-PEG11-叠氮及其衍生物在药物递送系统的发展中至关重要。例如,含有叠氮官能化 PEG 的脂质-聚合物混合纳米粒子在抗病毒药物递送中显示出潜力。这些纳米粒子提高了药物溶解度,增强了细胞内化,并且可能通过促进抗病毒药物的靶向递送和持续释放为 HIV/AIDS 治疗提供优选的实施方案 (Joshy 等人,2017)。

生物共轭和生物分子工程

叠氮-PEG11-叠氮中的叠氮基团通过点击化学反应作为生物共轭的反应手柄,允许对蛋白质和肽进行位点特异性修饰。该方法已用于生成用于治疗应用的选择性 PEG 化蛋白质,证明了其在生成用于药物递送、成像和诊断应用的生物共轭物中的效用 (Deiters 等人,2004)。

纳米技术和材料科学

叠氮-PEG 衍生物已被用于合成叠氮末端的异双功能 PEG,用于“点击”共轭,促进具有特定性质的新型材料的开发。这种方法能够通过 1,3-偶极环加成反应共轭各种配体,从而推动了用于生物医学应用的功能材料和纳米系统制造的进步 (Hiki 和 Kataoka,2007)。

血栓调节蛋白固定化

叠氮官能化化合物,包括叠氮-PEG11-叠氮,促进了血栓调节蛋白在表面的单步修饰和固定化,证明了生物医学设备中优异的抗血栓性。该应用强调了叠氮-PEG 衍生物在增强医疗植入物和设备的生物相容性和性能方面的潜力 (Qu 等人,2014)。

作用机制

Target of Action

Azido-PEG11-Azide is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Azido-PEG11-Azide contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage, allowing Azido-PEG11-Azide to connect different molecules together . This property is crucial in the formation of PROTACs, where Azido-PEG11-Azide serves as a bridge between the E3 ligase ligand and the target protein ligand .

Biochemical Pathways

The primary biochemical pathway affected by Azido-PEG11-Azide is the ubiquitin-proteasome system . By forming PROTACs, Azido-PEG11-Azide enables the selective degradation of specific proteins . This can affect various downstream cellular processes depending on the function of the target protein.

Pharmacokinetics

The pharmacokinetic properties of Azido-PEG11-Azide are largely determined by its role as a part of PROTACs. The Polyethylene Glycol (PEG) spacer in Azido-PEG11-Azide is hydrophilic and non-immunogenic, which can improve the water solubility of the target molecule, reduce its immunogenicity, and increase its hydrodynamic volume . These properties can enhance the bioavailability of the PROTACs.

Result of Action

The molecular and cellular effects of Azido-PEG11-Azide are dependent on the specific PROTAC it is part of. Generally, the action of Azido-PEG11-Azide leads to the degradation of the target protein, which can result in various cellular effects depending on the role of the degraded protein .

Action Environment

The action, efficacy, and stability of Azido-PEG11-Azide can be influenced by various environmental factors. For instance, the presence of mutagenic azido impurities in pharmaceuticals can pose a risk of carcinogenicity to humans . Therefore, controlling potential mutagenic impurities in active pharmaceutical ingredients to an acceptable safety limit is mandatory to ensure patient safety .

安全和危害

未来方向

Azido-PEG11-Azide is a substantial tool for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization, with applications in diagnostics, forensics, genetic analysis, and sequencing . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

属性

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48N6O11/c25-29-27-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-28-30-26/h1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAUXUWXBFMGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG11-Azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)